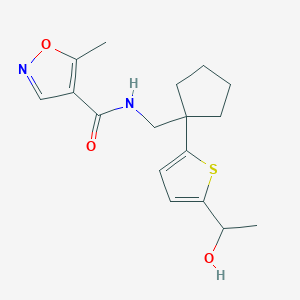
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with significant potential for biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C20H27N3O3S
- Molecular Weight : Approximately 373.51 g/mol
- Structural Features : The compound contains a thiophene ring, a cyclopentyl group, and an isoxazole carboxamide moiety, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thiophene derivative.
- Introduction of the cyclopentyl group.
- Attachment of the isoxazole carboxamide moiety.
This multi-step synthesis is crucial for ensuring the compound's structural integrity and biological efficacy.
Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. Key areas of biological activity include:
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, which are critical in various diseases, including neurodegenerative disorders.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties, possibly through modulation of cytokine production and inflammatory mediators.
Research Findings
- Enzyme Inhibition Studies :
-
Cellular Studies :
- In vitro assays demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cultured cells, indicating a protective effect against oxidative damage.
-
Animal Models :
- In vivo studies are ongoing to evaluate the therapeutic potential of this compound in models of inflammation and oxidative stress-related diseases. Preliminary results suggest a reduction in inflammatory markers and improved outcomes in treated groups compared to controls.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorophenyl)-2-methyl-2-phenyl-5-thiophen-2-yl | C19H23NO2S | Contains a thiophene ring; used in medicinal chemistry |
| N-{(1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-3-(thiophen-3-yl)prop-2-enamide | C19H23NO2S | Similar thiophene structure; used in research applications |
| N-{(1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylbenzenesulfonamide | C20H27NO3S2 | Features additional dimethyl groups; enhances solubility and bioactivity |
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Study on COX Inhibition : A series of sulfonamide-containing derivatives were evaluated for their ability to inhibit COX enzymes, demonstrating significant anti-inflammatory effects .
- Neuroprotective Potential : Research has indicated that compounds with similar structural motifs may enhance neuroprotective factors in models of neurodegeneration, suggesting that this compound could exhibit similar properties.
Eigenschaften
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(20)14-5-6-15(23-14)17(7-3-4-8-17)10-18-16(21)13-9-19-22-12(13)2/h5-6,9,11,20H,3-4,7-8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJFPQXJFGELAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













